molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7

Ethyl [2-(aziridin-1-yl)ethyl]carbamate

Cat. No.: B14698811
CAS No.: 25323-93-7
M. Wt: 158.20 g/mol
InChI Key: OKWPWBHSSULDBG-UHFFFAOYSA-N
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Description

Ethyl [2-(aziridin-1-yl)ethyl]carbamate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .

Industrial Production Methods

Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(aziridin-1-yl)ethyl]carbamate is unique due to its specific structure that combines the reactivity of the aziridine ring with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

CAS No.

25323-93-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl N-[2-(aziridin-1-yl)ethyl]carbamate

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10)

InChI Key

OKWPWBHSSULDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCN1CC1

Origin of Product

United States

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